

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Bictegravir

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Compound of Interest

Compound Name: *Bictegravir-D4*

Cat. No.: *B15566421*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Bictegravir (BIC) is a potent, once-daily integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] Accurate and sensitive quantification of Bictegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a powerful analytical tool for this purpose. This application note describes a robust and sensitive method for the analysis of Bictegravir using LC-HRMS.

HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers, provide high mass accuracy and resolving power, enabling confident identification and quantification of analytes even in complex biological matrices.[3][4][5] This approach minimizes interferences and allows for retrospective data analysis to identify potential metabolites or degradation products.[6][7]

Principle of the Method

This method utilizes liquid chromatography to separate Bictegravir from endogenous matrix components, followed by detection using a high-resolution mass spectrometer. The sample

preparation involves a straightforward protein precipitation step, ensuring high recovery and minimal matrix effects.[1] Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for Bictegravir analysis, which are indicative of the performance achievable with LC-HRMS.

Table 1: Linearity and Sensitivity

Parameter	Value	Reference
Dynamic Range	1–10,000 ng/mL	[1][8]
2–500 ng/mL		
Correlation Coefficient (r^2)	≥ 0.9991	[1][8]
Lower Limit of Quantification (LLOQ)	1 ng/mL	[1]
2 ng/mL		

Table 2: Precision and Accuracy

Parameter	Value	Reference
Intra-run Precision (CV%)	1.12–4.44%	[1]
Inter-assay Precision (CV%)	1.10–7.52%	[1]
Intra-run Accuracy	94.67–101.83%	[1]
Inter-assay Accuracy	96.82–99.52%	[1]

Table 3: Recovery

Parameter	Value	Reference
Mean Extraction Recovery	98.64%	[1][8]
Precision of Recovery (CV%)	2.91%	[1][8]

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is adapted from validated LC-MS/MS methods for the analysis of Bictegravir in human plasma.[1]

- Materials:
 - Human plasma samples
 - Acetonitrile (ACN), HPLC grade
 - Internal Standard (IS) working solution (e.g., Dolutegravir (DTG) at 100 ng/mL in ACN[1] or Naproxen at 1 µg/mL)
 - Microcentrifuge tubes (1.5 mL)
 - Vortex mixer
 - Microcentrifuge
- Procedure:
 - Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.[1][8]
 - Add 200 µL of acetonitrile containing the internal standard.[1]
 - Vortex the mixture for 5 minutes to precipitate proteins.[1]
 - Centrifuge at 14,000 rpm for 5 minutes at 4°C.[1]
 - Transfer 50 µL of the clear supernatant to a clean tube.

- Add 150 μ L of 50% acetonitrile in water.[1]
- Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.

2. Liquid Chromatography Conditions

The following are typical LC conditions for the separation of Bictegravir.

- Instrument: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
- Column: Kinetex EVO C18, 50 \times 3.0 mm, 5 μ m[1][8] or equivalent.
- Mobile Phase:
 - Isocratic: 80:20 acetonitrile:water with 0.1% formic acid.[1][8]
 - Gradient elution can also be used for simultaneous analysis of multiple antiretrovirals.[9]
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 2 μ L.[1]
- Total Run Time: Approximately 3-7 minutes.[9]

3. High-Resolution Mass Spectrometry Conditions

These parameters can be adapted for specific HRMS instruments (e.g., Q Exactive Orbitrap or a Q-TOF).

- Instrument: A high-resolution mass spectrometer capable of full scan and data-dependent MS/MS (dd-MS/MS) or All Ions Fragmentation (AIF) acquisition.
- Ionization Source: Electrospray Ionization (ESI), positive ion mode.[1]
- Capillary Voltage: 3.0 kV.

- Source Temperature: 120°C.
- Desolvation Temperature: 400°C.
- Gas Flow Rates:
 - Cone Gas: 100 L/hr.
 - Desolvation Gas: 650 L/hr.
- Acquisition Mode:
 - Full Scan (MS1):
 - Resolution: $\geq 70,000$ FWHM.
 - Scan Range: m/z 100-600.
 - Mass accuracy: < 5 ppm.[6]
 - Data-Dependent MS/MS (dd-MS/MS) or All Ions Fragmentation (AIF):
 - Resolution: $\geq 17,500$ FWHM.
 - Collision Energy: Optimized for the specific instrument; for Bictegravir, a starting collision energy of 25 eV can be used.
- Target Ions:
 - Bictegravir: $[M+H]^+ = m/z 450.1$. [1]
 - Major Fragment Ion: m/z 289.1. [1]
 - Internal Standard (DTG): $[M+H]^+ = m/z 420.1$; Fragment = m/z 277.1. [1]

Visualizations



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Caption: Experimental workflow for Bictegravir analysis.

Conclusion

The described LC-HRMS method provides a sensitive, selective, and robust approach for the quantification of Bictegravir in biological matrices. The high-resolution capabilities of the mass spectrometer ensure data of the highest quality, suitable for demanding applications in clinical and pharmaceutical research. The straightforward sample preparation and rapid analysis time make this method amenable to high-throughput environments.

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